Cantrixil - 1803036-93-2

Cantrixil

Catalog Number: EVT-10986150
CAS Number: 1803036-93-2
Molecular Formula: C24H24O6
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cantrixil is a cyclodextrin-encapsulated, third generation super-benzopyran (SBP) compound with potential antineoplastic activity. Upon intraperitoneal (IP) administration, cantrixil enhances the activation and expression of c-Jun, downregulates phosphorylated extracellular signal-regulated kinase (p-ERK) and induces activation of caspase-3, -7 and -9, thereby inducing tumor cell apoptosis. c-Jun, an activator protein-1 (AP-1) transcription factor component, is involved in a wide range of cellular processes including cell cycle progression, differentiation, cell transformation and apoptosis.
Source and Classification

Cantrixil is classified as a small molecule therapeutic agent. It belongs to the benzopyran family of compounds, which are known for their diverse biological activities, including anticancer effects. The development of Cantrixil is part of a broader effort to create targeted therapies that can effectively address the challenges posed by resistant cancer cell populations .

Synthesis Analysis

Methods and Technical Details

The synthesis of TRX-E-002-1 involves several key steps, culminating in a catalytic heterogeneous hydrogenation process that yields a racemic mixture of two enantiomers. The active enantiomer, TRX-E-002-1, is separated from the inactive counterpart through chiral chromatographic techniques. This synthesis pathway allows for the production of the desired compound with specific stereochemical configurations essential for its biological activity .

The synthesis process can be summarized as follows:

  1. Initial Synthesis: The starting materials are combined under controlled conditions to form an intermediate compound.
  2. Hydrogenation: A catalytic hydrogenation reaction is performed to generate the cis-oid stereoisomers around the core pyran ring.
  3. Resolution: The two enantiomers are resolved using chiral chromatography to isolate TRX-E-002-1 as the active pharmaceutical ingredient .
Molecular Structure Analysis

Structure and Data

Cantrixil's molecular structure features a benzopyran core that contributes to its pharmacological properties. The molecular formula is C24H24O6C_{24}H_{24}O_6 with a molecular weight of 408.2 g/mol. The structure includes various functional groups that enhance its interaction with biological targets, particularly in cancer cells .

Structural Characteristics

  • Core Structure: Benzopyran backbone
  • Functional Groups: Hydroxyl and methoxy groups that facilitate biological activity
  • Stereochemistry: Two enantiomers with distinct pharmacological profiles .
Chemical Reactions Analysis

Reactions and Technical Details

Cantrixil undergoes various chemical reactions that are critical for its therapeutic action. One significant reaction involves the interaction with cellular targets leading to apoptosis in cancer cells. Its mechanism includes:

  1. Targeting Cancer Stem Cells: Cantrixil selectively induces cell death in both chemoresistant and chemosensitive ovarian cancer cells.
  2. Mechanism of Action: It disrupts mitochondrial functions, leading to oxidative stress and subsequent cell death pathways, including both caspase-dependent and -independent apoptosis .
Mechanism of Action

Process and Data

The mechanism by which Cantrixil exerts its effects involves several key processes:

  1. Inhibition of Mitochondrial Function: Cantrixil uncouples mitochondrial oxidative phosphorylation, leading to energy depletion in cancer cells.
  2. Induction of Apoptosis: It promotes apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
  3. Targeting Cancer Stem Cells: By specifically targeting cancer stem cells, Cantrixil aims to reduce tumor recurrence rates significantly .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Enhanced due to cyclodextrin encapsulation, improving bioavailability.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions.
  • Reactivity: Reacts selectively with cellular components involved in apoptosis pathways.

Relevant data indicate that Cantrixil's formulation allows for effective delivery via intraperitoneal administration, enhancing its therapeutic potential against ovarian cancer .

Applications

Scientific Uses

Cantrixil is primarily being investigated for its use in treating ovarian cancer, particularly in patients who have developed resistance to standard chemotherapy regimens. Its ability to target both cancer stem cells and non-stem cancer cells positions it as a potentially transformative therapy in oncology.

Current clinical trials are exploring its efficacy as:

  • A first-line treatment option combined with traditional chemotherapy agents like carboplatin.
  • A therapeutic alternative for recurrent ovarian cancer where standard treatments have failed .
Introduction to Ovarian Cancer Therapeutic Challenges

Epidemiology and Clinical Burden of Chemoresistant Ovarian Carcinomas

Epithelial ovarian cancer remains one of the most lethal gynecologic malignancies, with approximately 314,000 global diagnoses and 207,000 deaths annually [7]. In the United States, ~22,000 new cases and 15,000 deaths occur yearly, while European incidence reaches ~66,000 cases with 41,000 fatalities [2]. The malignancy typically presents at advanced stages (III/IV) due to nonspecific symptoms and inadequate screening methods, with only 15% of patients diagnosed while disease remains ovary-confined. Although initial platinum-based chemotherapy achieves response rates of 85% in advanced disease, approximately 80% of responders relapse within 24 months, developing platinum-resistant recurrence characterized by dismal 5-year survival rates below 30% [2] [7]. This recurrent state constitutes the principal clinical burden, as tumor cells acquire broad chemoresistance, leaving patients with progressively diminishing therapeutic options and median survival of 12-24 months post-relapse [5] [7].

Table 1: Global Epidemiology of Advanced Ovarian Cancer

ParameterStatisticsClinical Implication
Advanced Stage at Diagnosis65-70% of total casesLimits curative resection potential
Platinum Sensitivity Loss80% of initial respondersDrives mortality in recurrent disease
5-Year Survival (Advanced/Recurrent)<30%Unchanged in decades despite new therapies
Annual Recurrences (US)~15,000Majority develop chemoresistance [2] [5] [7]

Biological Basis of Tumor Recurrence: Cancer Stem Cell Paradigm

The cancer stem cell model provides a mechanistic framework for understanding therapeutic failure in ovarian cancer. Chemoresistant recurrences are driven by a subpopulation of tumor-initiating cells exhibiting stem-like properties: self-renewal capacity, dormancy, detoxification mechanisms, and enhanced DNA repair [2] [10]. These cells constitute <5% of the primary tumor bulk but survive conventional chemotherapy through ALDH1 overexpression, drug efflux pumps, and microenvironmental niche protection. Post-chemotherapy, they undergo clonal expansion, regenerating heterogeneous, chemoresistant tumors [10]. Critically, ovarian cancer stem cells demonstrate 10-100 fold greater resistance to paclitaxel and platinum agents compared to differentiated cancer cells in patient-derived models [2] [8]. Their persistence is further evidenced by ascites fluid analysis showing enrichment of stem-like CD133+/CD44+ cells following chemotherapy cycles [7]. Molecular studies identify PRMT5 enzyme overexpression as a key resistance driver, where KEAP1-mediated degradation failure creates a pro-survival transcriptome that shields cancer stem cells from chemotherapy-induced stress [4]. This biological paradigm necessitates therapeutics capable of dual targeting: bulk tumor cytotoxicity and cancer stem cell eradication.

Rationale for Intraperitoneal Targeting in Peritoneal Dissemination

Ovarian cancer exhibits a distinctive peritoneal tropism, with >80% of advanced/recurrent cases involving intra-abdominal dissemination [7] [10]. Malignant cells detach from primary sites, surviving in ascitic fluid as multicellular spheroids before implanting on peritoneal surfaces. This creates a compartmentalized disease process ideally suited for regional therapy. Intraperitoneal administration achieves pharmacokinetic advantages over intravenous delivery, generating 20-1000 fold higher drug concentrations within the peritoneal cavity while minimizing systemic exposure [7]. Preclinical evidence demonstrates that intraperitoneal chemotherapy penetrates tumor nodules more effectively, overcoming peritoneal-plasma barrier limitations [10]. Specifically for cancer stem cell targeting, the intraperitoneal route ensures maximal drug contact with ascites-resident stem-like cells and nascent microtumors adherent to peritoneal surfaces. Murine xenograft models of ovarian carcinomatosis showed that intraperitoneal therapy reduced cancer stem cell viability by 95% compared to equivalent intravenous dosing [2] [7]. This approach aligns with Cantrixil's development as a cavity-directed agent optimized for peritoneal distribution.

Cantrixil Development Context: Addressing CSC-Mediated Chemoresistance

Cantrixil (TRXE-002-1) emerged as a strategic therapeutic designed to overcome cancer stem cell-mediated resistance. Its development by Kazia Therapeutics (later licensed to Vivesto and Oasmia Pharmaceutical) targeted the unmet need in recurrent platinum-resistant ovarian cancer [1] [9]. The molecule constitutes the active enantiomer TRXE-002-01, a third-generation benzopyran compound encapsulated in α-cyclodextrin to enhance solubility for intraperitoneal delivery [1] [7]. Mechanistically, it induces dual pro-apoptotic signaling: c-Jun N-terminal kinase activation coupled with p-ERK pathway suppression, creating synergistic stress that overcomes inherent cancer stem cell resilience [2] [10]. Unlike conventional cytotoxics, Cantrixil demonstrates equipotent activity against both differentiated ovarian cancer cells (IC50 130-250nM) and patient-derived cancer stem cells, eradicating the latter in ascites-derived cultures [2] [7].

Table 2: Preclinical Efficacy of Cantrixil Against Ovarian Cancer Models

Model SystemInterventionKey Efficacy Finding
Primary Human Ovarian Cancer Stem Cells (in vitro)TRXE-002 monotherapyIC50 130-250nM; caspase-dependent apoptosis induction
Murine Xenograft (Primary Disease)Intraperitoneal Cantrixil 100mg/kg>90% terminal tumor burden reduction (p<0.01)
Paclitaxel-Resistant Recurrence ModelSwitch to Cantrixil post-paclitaxel95% suppression of tumor recurrence [2] [7]

Cantrixil received Orphan Drug Designation based on this preclinical profile, with Phase I trials confirming feasibility of intraperitoneal administration and anti-tumor activity in heavily pretreated patients [7] [10]. Current development focuses on confirming its cancer stem cell-sensitizing effects in pivotal trials, positioning it as a potential cornerstone for combination regimens targeting the root cause of chemoresistance [9] [10]. Manufacturing partnerships with Lonza ensure clinical-grade supply for ongoing evaluation, underscoring its therapeutic potential [9].

Properties

CAS Number

1803036-93-2

Product Name

Cantrixil

IUPAC Name

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C24H24O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1

InChI Key

JFVVPUGGRUGRBJ-AVRDEDQJSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O

Isomeric SMILES

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.